Ethyl 2-amino-4-cyclopropylbutanoate hydrochloride
Description
Properties
Molecular Formula |
C9H18ClNO2 |
|---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
ethyl 2-amino-4-cyclopropylbutanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8(10)6-5-7-3-4-7;/h7-8H,2-6,10H2,1H3;1H |
InChI Key |
LNJGVNMVYKHDBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1CC1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-cyclopropylbutanoate hydrochloride typically involves the esterification of 2-amino-4-cyclopropylbutanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-cyclopropylbutanoate hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-amino-4-cyclopropylbutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-cyclopropylbutanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Table 1: Structural Features of Ethyl 2-amino-4-cyclopropylbutanoate Hydrochloride and Analogues
Key Differences :
- Ester Group: The target compound uses an ethyl ester, whereas analogues like methyl 1-(methylamino)cyclobutanecarboxylate HCl employ a methyl ester.
- Cyclopropane Placement : The cyclopropane group in the target compound is integrated into the aliphatic chain, unlike cyclopropane/cyclobutane rings fused directly to the ester backbone in Reference Example 87 . This distinction may influence conformational flexibility and target binding.
- Amino Group Context: The amino group in the target compound is part of a primary amine structure, contrasting with the methylamino or piperazine groups in analogues, which could alter solubility and receptor interactions.
Insights :
- The hydrochloride salt form enhances aqueous solubility across all compounds, critical for bioavailability.
- The absence of melting point data for the target compound highlights a gap in current literature, necessitating further experimental characterization.
Biological Activity
Ethyl 2-amino-4-cyclopropylbutanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and comparative studies with similar compounds.
Overview of this compound
This compound is a derivative of amino acids, characterized by the presence of a cyclopropyl group, which enhances its binding affinity to various biological targets. The hydrochloride salt form aids in solubility and stability, making it suitable for pharmaceutical applications.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in targeting antiapoptotic proteins such as Bcl-2. In vitro studies demonstrated that it can induce cytotoxicity in cancer cell lines by promoting apoptosis through the inhibition of these proteins.
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors within the cell. The unique cyclopropyl moiety enhances its binding capabilities, allowing it to modulate various biochemical pathways effectively.
| Mechanism | Description |
|---|---|
| Enzyme Interaction | Modulates enzyme activity related to metabolism and cell signaling |
| Receptor Binding | Binds to receptors involved in apoptosis regulation |
| Pathway Modulation | Influences pathways leading to cell survival or death |
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-4-methylbutanoate | Lacks cyclopropyl group | Reduced binding affinity and activity |
| Ethyl 2-amino-4-phenylbutanoate | Contains phenyl group | Different interaction profile and efficacy |
The presence of the cyclopropyl group in this compound is crucial for its enhanced biological activity compared to its analogs.
Case Studies
Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established anticancer agents.
Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) as low as 5 µg/mL, highlighting its potential as a therapeutic agent against bacterial infections.
Q & A
Q. How can synergistic effects be evaluated in combination therapies?
- Methodological Answer :
- Isobologram Analysis : Determine additive/synergistic effects with co-administered drugs (e.g., anticonvulsants) .
- Transcriptomics : RNA-seq identifies pathway crosstalk (e.g., mTOR and GABAergic signaling) .
- In Vivo Efficacy : Test combinations in disease models (e.g., epilepsy) using factorial experimental designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
